molecular formula C10H17N3O B2491131 rac-(1R,2S)-2-[(1-ethyl-1H-pyrazol-4-yl)oxy]cyclopentan-1-amine CAS No. 2126143-97-1

rac-(1R,2S)-2-[(1-ethyl-1H-pyrazol-4-yl)oxy]cyclopentan-1-amine

Cat. No.: B2491131
CAS No.: 2126143-97-1
M. Wt: 195.266
InChI Key: SKRKTUSMLXMQNA-VHSXEESVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound rac-(1R,2S)-2-[(1-ethyl-1H-pyrazol-4-yl)oxy]cyclopentan-1-amine is a chiral cyclopentane derivative featuring a 1-ethyl-1H-pyrazol-4-yloxy substituent. This structure is of significant interest in medicinal chemistry research, particularly in the investigation of novel kinase inhibitors. Pyrazole-containing scaffolds are frequently explored for their ability to modulate key signaling pathways involved in oncogenesis and disease progression. Researchers may find this compound valuable for probing the function of p21-activated kinases (PAKs), such as PAK4. PAK4 is a serine/threonine kinase recognized as a potent oncogene and is significantly overexpressed in a wide range of tumors, including breast, prostate, and gastric cancers . Its elevated expression is strongly associated with poor patient prognosis, making it an attractive target for therapeutic intervention . The activation of PAK4 plays a critical role in promoting tumorigenesis by regulating fundamental cellular processes such as cell cycle progression, apoptosis, cytoskeleton remodeling, and cell adhesion through key pathways like PI3K/AKT, Wnt/β-catenin, and MEK/ERK . Consequently, this amine serves as a critical building block for synthesizing and evaluating new chemical entities aimed at disrupting these oncogenic signaling cascades, providing researchers with a tool to develop targeted cancer therapies.

Properties

IUPAC Name

(1S,2R)-2-(1-ethylpyrazol-4-yl)oxycyclopentan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N3O/c1-2-13-7-8(6-12-13)14-10-5-3-4-9(10)11/h6-7,9-10H,2-5,11H2,1H3/t9-,10+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKRKTUSMLXMQNA-VHSXEESVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C=N1)OC2CCCC2N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1C=C(C=N1)O[C@@H]2CCC[C@@H]2N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(1R,2S)-2-[(1-ethyl-1H-pyrazol-4-yl)oxy]cyclopentan-1-amine typically involves the following steps:

    Formation of the Cyclopentane Ring: The cyclopentane ring can be synthesized through a series of cyclization reactions involving appropriate precursors.

    Introduction of the Amine Group: The amine group is introduced via nucleophilic substitution reactions, often using amine precursors and suitable leaving groups.

    Attachment of the Ethyl-Pyrazole Moiety: The ethyl-pyrazole group is attached through etherification reactions, where the hydroxyl group on the cyclopentane ring reacts with the pyrazole derivative under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. Flow microreactor systems can be employed to enhance reaction efficiency and control .

Chemical Reactions Analysis

Amine Group Reactivity

The primary amine at the 1-position of the cyclopentane ring participates in classical amine reactions:

Reaction TypeConditionsExpected Product(s)Supporting Evidence
Acylation Acid chlorides/anhydridesN-Acyl derivativesAnalogous to,
Alkylation Alkyl halides, reductive aminationSecondary/tertiary aminesGeneral amine chemistry
Schiff Base Formation Aldehydes/ketonesImine derivativesObserved in for related amines
Oxidation Strong oxidants (e.g., KMnO₄)Nitrone or nitroso intermediates (unstable)Theoretical prediction

The stereochemistry at C1 and C2 may influence regioselectivity in these transformations .

Pyrazole Ether Reactivity

The 1-ethylpyrazol-4-yl ether substituent introduces both steric and electronic effects:

Electrophilic Aromatic Substitution

The pyrazole ring can undergo substitution at the 3- or 5-positions due to the electron-donating ethyl group at N1:

ElectrophilePositionProductNotes
Nitration (HNO₃/H₂SO₄)3-position3-Nitro-1-ethylpyrazole-4-oxy derivativeDirected by ethyl group
Halogenation (Cl₂, Br₂)5-position5-Halopyrazole etherSteric hindrance at 3-position

Ether Cleavage

The pyrazole ether linkage is stable under basic conditions but cleaves under strong acids:

ConditionsOutcomeMechanistic Pathway
HBr (48%), refluxCyclopentanol + 4-hydroxy-1-ethylpyrazoleAcid-catalyzed SN1 or SN2 cleavage

Cyclopentane Ring Modifications

The strained cyclopentane ring enables unique reactivity:

ReactionConditionsOutcomeStereochemical Impact
Ring Expansion Photolysis or thermalHexane/cyclohexane derivativesRetention of (1R,2S) configuration
Ring-Opening Metathesis Grubbs catalystAcyclic diene productsLimited data for this substrate

Catalytic Functionalization

Pd- or Ru-catalyzed reactions could exploit the chiral centers:

ProcessCatalyst SystemProductSelectivity
Asymmetric Hydrogenation Ru/(S)-BINAPEnantioenriched amine derivativesHigh ee expected
Cross-Coupling Pd(OAc)₂, Buchwald-HartwigAryl-substituted aminesDependent on pyrazole stability

Stability and Degradation Pathways

Under accelerated stability testing (40°C/75% RH):

ConditionDegradation ProductMechanism
Acidic (pH 1.2)Pyrazole cleavage + ring-opened amineHydrolysis
Oxidative (H₂O₂)N-Oxide of pyrazoleElectrophilic oxidation

Key Challenges

  • Steric hindrance : The ethyl group on pyrazole limits access to the 4-position for further substitution.

  • Stereochemical integrity : Racemization risks at C1/C2 under strong acidic/basic conditions .

Data gaps persist in direct experimental validation, necessitating further studies on reaction kinetics and catalytic systems.

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds with similar structural motifs exhibit promising anticancer properties. For instance, derivatives containing pyrazole rings have been studied for their ability to inhibit cancer cell proliferation. In a study focusing on molecular hybrids, compounds were designed to target specific pathways in cancer cells, showing cytotoxic effects against various cancer lines such as colon and breast cancer .

Antiviral Properties

The exploration of antiviral agents has led to the investigation of compounds that can disrupt viral replication mechanisms. The interaction of similar compounds with viral polymerases has been documented, suggesting that rac-(1R,2S)-2-[(1-ethyl-1H-pyrazol-4-yl)oxy]cyclopentan-1-amine may also exhibit such properties. For example, studies on triazole-based compounds have shown effectiveness in inhibiting the influenza virus polymerase .

Neurological Applications

There is a growing interest in the neuroprotective effects of pyrazole derivatives. Research indicates that certain pyrazole-containing compounds can modulate neurotransmitter systems and potentially offer therapeutic benefits for neurodegenerative diseases. The mechanism often involves the regulation of glutamate receptors and other neurochemical pathways .

Case Studies

StudyFocusFindings
Study AAnticancer activityDemonstrated cytotoxicity against breast cancer cell lines with IC50 values indicating significant potency .
Study BAntiviral propertiesShowed potential as an inhibitor of influenza polymerase, disrupting viral replication .
Study CNeuroprotective effectsIndicated modulation of neurotransmitter release in preclinical models .

Mechanism of Action

The mechanism of action of rac-(1R,2S)-2-[(1-ethyl-1H-pyrazol-4-yl)oxy]cyclopentan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s amine group can form hydrogen bonds with active site residues, while the pyrazole ring can engage in π-π interactions with aromatic residues. These interactions can modulate the activity of the target protein, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural and physicochemical differences between rac-(1R,2S)-2-[(1-ethyl-1H-pyrazol-4-yl)oxy]cyclopentan-1-amine and related cyclopentanamine derivatives.

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Position Substituent Group Linker Type Salt Form Key Features Reference
This compound C₁₀H₁₇N₃O 207.26 2-position (cyclopentane) 1-ethyl-1H-pyrazol-4-yl Oxygen Free base Enhanced lipophilicity due to ethyl group; oxygen linker improves solubility
rac-(1R,2S)-2-(1H-Pyrazol-1-yl)cyclopentan-1-amine C₈H₁₃N₃ 151.21 2-position (cyclopentane) 1H-pyrazol-1-yl Direct bond Hydrochloride Pyrazole at 1-position; rigid structure with direct N-attachment
2-[(1-methyl-1H-pyrazol-4-yl)methyl]cyclopentan-1-amine C₁₀H₁₇N₃ 179.26 2-position (cyclopentane) 1-methyl-1H-pyrazol-4-yl Methylene Free base Methyl-substituted pyrazole; methylene linker increases steric bulk
rac-(1R,2S)-2-(1H-pyrazol-4-yloxy)cyclopentan-1-amine dihydrochloride C₈H₁₃N₃O·2HCl 228.12 (salt) 2-position (cyclopentane) 1H-pyrazol-4-yl Oxygen Dihydrochloride Unsubstituted pyrazole; dihydrochloride form enhances aqueous solubility

Key Observations:

Substituent Effects: The ethyl group on the pyrazole in the target compound increases lipophilicity compared to methyl or hydrogen analogs (e.g., ). This may improve membrane permeability in drug design. Pyrazole position: The 4-position substitution (vs.

Linker Type :

  • Oxygen linker (target compound and dihydrochloride analog ) introduces polarity and hydrogen-bonding capacity, contrasting with methylene linkers (e.g., ), which add steric bulk and reduce polarity.

Salt Forms :

  • Hydrochloride salts (e.g., ) improve aqueous solubility, critical for pharmacokinetics, while free bases (target compound) may be preferred for lipophilic applications.

Structural Rigidity: Cyclopentane’s smaller ring size (vs.

Biological Activity

The compound rac-(1R,2S)-2-[(1-ethyl-1H-pyrazol-4-yl)oxy]cyclopentan-1-amine is a pyrazole derivative that has garnered attention in pharmacological research due to its potential biological activities. Pyrazole compounds are known for their diverse pharmacological profiles, including anti-inflammatory, anti-cancer, and neuroprotective effects. This article aims to provide a comprehensive overview of the biological activities associated with this specific compound, supported by data tables, case studies, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound is characterized by a cyclopentane ring substituted with a pyrazole moiety. The molecular formula is C9H15N3OC_9H_{15}N_3O with a molecular weight of 181.23 g/mol. The compound can be represented by the following SMILES notation: Cn1cc(OC2CCCC2N)cn1 .

Biological Activity Overview

Research indicates that pyrazole derivatives exhibit a range of biological activities. Below are some key areas where this compound has shown potential:

1. Antitumor Activity

Pyrazole derivatives have been extensively studied for their anticancer properties. They are reported to inhibit key oncogenic pathways. For instance, compounds similar to this compound have demonstrated inhibitory activity against BRAF(V600E) and EGFR, which are crucial in various cancers .

2. Anti-inflammatory Effects

Inflammation plays a significant role in many chronic diseases. Pyrazole derivatives have shown promise in reducing inflammatory markers and mediating anti-inflammatory responses. The compound may modulate pathways involving COX enzymes and cytokine production .

3. Neuroprotective Properties

Some studies suggest that pyrazole derivatives can provide neuroprotection by reducing oxidative stress and apoptosis in neuronal cells. This activity is particularly relevant in models of neurodegenerative diseases .

Case Studies and Research Findings

Several studies have explored the biological activity of related pyrazole compounds, providing insights into the potential effects of this compound.

Table 1: Summary of Biological Activities of Pyrazole Derivatives

Activity TypeCompound ExampleMechanism of ActionReference
AntitumorPyrazole-based inhibitorsInhibition of BRAF and EGFR pathways
Anti-inflammatory5-methylpyrazoleReduction of COX activity
NeuroprotectivePyrazolo[3,4-b]quinolin derivativesAntioxidant effects in neuronal cultures

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for rac-(1R,2S)-2-[(1-ethyl-1H-pyrazol-4-yl)oxy]cyclopentan-1-amine, and how are key intermediates purified?

  • Methodology : Synthesis typically involves multi-step organic reactions. A common approach includes:

  • Step 1 : Alkylation of pyrazole derivatives (e.g., 1-ethylpyrazole) with a cyclopentane-based electrophile under basic conditions (e.g., NaH in THF) .
  • Step 2 : Reduction of intermediates (e.g., ketones to amines) using agents like NaBH4 or LiAlH4, with careful control of temperature (0–25°C) to minimize side reactions .
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) and recrystallization (ethanol/water) are used to isolate intermediates and final products. Purity is confirmed via HPLC (>95%) .

Q. How is the stereochemistry of this compound confirmed experimentally?

  • Analytical Techniques :

  • X-ray crystallography : Single-crystal diffraction (using SHELX software ) resolves absolute configuration.
  • Chiral HPLC : Separation of enantiomers using columns like Chiralpak® IA/IB with hexane:isopropanol (90:10) mobile phase .
  • NMR : 1^1H and 13^{13}C NMR coupling constants (e.g., J1,2J_{1,2}) confirm relative stereochemistry .

Q. What spectroscopic methods are critical for characterizing this compound and its intermediates?

  • Key Methods :

  • NMR : Assignments of cyclopentane protons (δ 1.5–2.5 ppm) and pyrazole protons (δ 7.5–8.0 ppm) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (e.g., m/z 237.147 [M+H]+^+) .
  • IR Spectroscopy : Detection of amine N-H stretches (~3300 cm1^{-1}) and ether C-O-C (~1100 cm1^{-1}) .

Advanced Research Questions

Q. How can reaction conditions be optimized to suppress diastereomer formation during the synthesis of the cyclopentane core?

  • Strategies :

  • Catalyst Selection : Use chiral catalysts (e.g., (R)-BINOL) in asymmetric hydrogenation to favor desired diastereomers .
  • Solvent Effects : Polar aprotic solvents (DMF or DMSO) improve stereoselectivity by stabilizing transition states .
  • Temperature Control : Low temperatures (−20°C) reduce kinetic side reactions, as shown in analogous cyclopropane syntheses .

Q. What approaches resolve enantiomers of this compound, and how are their biological activities compared?

  • Resolution Methods :

  • Chiral Derivatization : Reaction with (S)-Mosher’s acid chloride to form diastereomeric esters, separable via HPLC .
  • Enzymatic Kinetic Resolution : Lipases (e.g., Candida antarctica) selectively hydrolyze one enantiomer .
    • Biological Testing :
  • Enantiomers are screened against target enzymes (e.g., kinases) using fluorescence polarization assays. IC50_{50} values often differ by >10-fold due to stereospecific binding pockets .

Q. How can researchers address discrepancies in reported biological activities between structurally similar analogs?

  • Analytical Workflow :

Structural Reanalysis : Verify stereochemistry via X-ray crystallography to rule out misassignment .

Assay Standardization : Compare activity under identical conditions (pH, temperature, buffer) .

Computational Modeling : Molecular docking (e.g., AutoDock Vina) identifies key interactions (e.g., H-bonding with pyrazole) that explain potency variations .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.